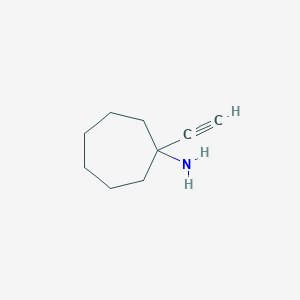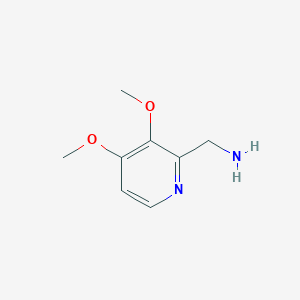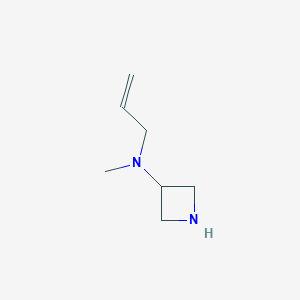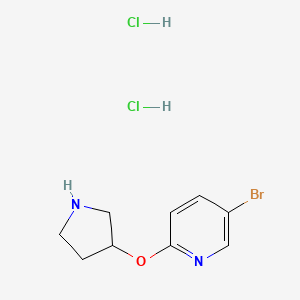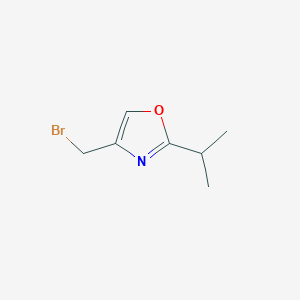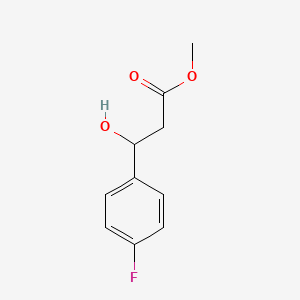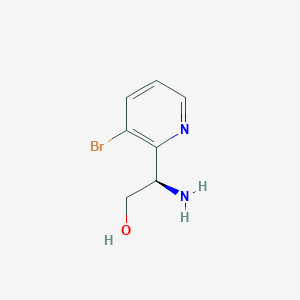
Methyl (1-phenylethyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-phenylethyl)alaninate is an organic compound with the molecular formula C12H17NO2 It is a derivative of alanine, where the amino group is substituted with a 1-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (1-phenylethyl)alaninate can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of nitromethane with bromonitromethane under specific conditions can yield the desired product . Another method involves the use of methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, amidation, and esterification, followed by purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-phenylethyl)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl (1-phenylethyl)alaninate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl (1-phenylethyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine, which are crucial for brain function . The compound’s effects are mediated through its conversion into active metabolites that interact with these pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl L-phenylalaninate: This compound is structurally similar but differs in the position of the phenyl group.
Methyl N-(1-phenylethyl)-L-alaninate: Another similar compound with slight variations in the molecular structure.
Methyl N-[(1R)-1-phenylethyl]alaninate: This compound has a different stereochemistry compared to methyl (1-phenylethyl)alaninate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl 2-(1-phenylethylamino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(11-7-5-4-6-8-11)13-10(2)12(14)15-3/h4-10,13H,1-3H3 |
Clave InChI |
KVBQEHKCAKTQNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
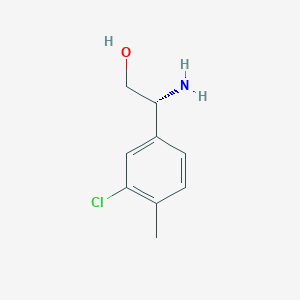

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

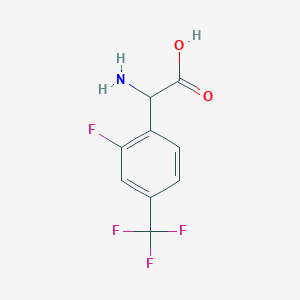
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
